molecular formula C6H7NO2S2 B135821 2-Sulfanylbenzenesulfonamide CAS No. 135180-17-5

2-Sulfanylbenzenesulfonamide

Cat. No.: B135821
CAS No.: 135180-17-5
M. Wt: 189.3 g/mol
InChI Key: AVGVXNKQACEGBG-UHFFFAOYSA-N
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Description

2-Sulfanylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a sulfanyl (-SH) group at the ortho position. Sulfonamides are widely studied for their industrial and pharmacological applications, including enzyme inhibition and antimicrobial properties.

Properties

CAS No.

135180-17-5

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

2-sulfanylbenzenesulfonamide

InChI

InChI=1S/C6H7NO2S2/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H,(H2,7,8,9)

InChI Key

AVGVXNKQACEGBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C(=C1)S)S(=O)(=O)N

Synonyms

Benzenesulfonamide, 2-mercapto- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzene Ring

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3)
  • Structure: Features an amino (-NH₂) group at the ortho position and cyclohexyl/methyl substituents on the sulfonamide nitrogen.
  • The amino group may participate in hydrogen bonding, influencing solubility and crystallinity.
  • Applications : Used in industrial synthesis, likely due to its stability and tunable reactivity .
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
  • Structure : Contains a pyrazole ring with a 4-chlorophenyl substituent and a methyl group.
  • Properties : The electron-withdrawing chlorine atom and aromatic pyrazole enhance electrophilic reactivity. Such structures are common in drug candidates targeting cyclooxygenase (COX) enzymes .
  • Comparison : Unlike 2-Sulfanylbenzenesulfonamide, the para-oriented sulfonamide and pyrazole substituents may alter binding affinities to biological targets.

Functional Group Variations on the Sulfonamide Nitrogen

Methyl 2-(benzenesulfonamido)acetate
  • Structure: Sulfonamide nitrogen is part of an amino acid ester (-NH-CO-OCH₃).
  • Properties : The ester group increases hydrophobicity but may reduce metabolic stability. The crystal structure shows intermolecular N–H···O and C–H···O interactions, suggesting strong solid-state packing .
  • Synthesis : Prepared via reaction of benzenesulfonic acid with glycine methyl ester, highlighting versatility in derivatization .
2-azido-N-benzylbenzenesulfonamide (CAS 203933-02-2)
  • Structure : Includes an azide (-N₃) group at the ortho position and a benzyl group on the sulfonamide nitrogen.
  • Properties : The azide group enables click chemistry applications, while the benzyl substituent enhances lipophilicity. This compound serves as a precursor for triazole-linked conjugates .
  • Comparison : The azide’s high reactivity contrasts with the sulfanyl group’s nucleophilic character in this compound.

Heterocyclic and Pharmacologically Active Derivatives

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide
  • Structure: Combines a benzimidazole ring and a dimethylamino group.
  • Properties: Benzimidazole’s aromaticity facilitates π-π stacking in crystal structures, while the dimethylamino group may modulate basicity. Such hybrids are explored for antitumor or antiviral activity .
  • Crystallography : Structural studies reveal planar arrangements critical for molecular recognition .
Sulfadiazine and Sulfamerazine
  • Structure : Classic antimicrobial sulfonamides with pyrimidine or methylpyrimidine substituents.
  • Properties : These para-substituted sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria. The ortho-sulfanyl group in this compound may offer distinct steric or electronic interactions with DHPS .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Substituents on Benzene Ring Sulfonamide Nitrogen Substituent Key Applications
This compound -SH (ortho), -SO₂NH₂ -NH₂ Enzyme inhibition, drug design
2-Amino-N-cyclohexyl-N-methyl derivative -NH₂ (ortho) Cyclohexyl, methyl Industrial synthesis
Methyl 2-(benzenesulfonamido)acetate -SO₂NH₂ Glycine methyl ester Crystallography studies
2-azido-N-benzylbenzenesulfonamide -N₃ (ortho) Benzyl Click chemistry
Sulfadiazine Pyrimidine (para) -NH₂ Antibacterial agent

Table 2: Physical Properties (Selected Examples)

Compound Melting Point (K) Solubility Traits
Methyl 2-(benzenesulfonamido)acetate 332 Moderate in polar solvents
2-Amino-N-cyclohexyl-N-methyl derivative Not reported Likely low (bulky substituents)

Research Implications

  • Reactivity : The sulfanyl group in this compound provides nucleophilic sites for disulfide bond formation, unlike azides or esters.
  • Biological Activity : Ortho-substituted sulfonamides may exhibit unique enzyme inhibition profiles compared to para-oriented derivatives (e.g., sulfadiazine) .
  • Industrial Relevance : Functionalization of the sulfonamide nitrogen (e.g., benzyl, cyclohexyl) tailors compounds for specific synthetic pathways .

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